![molecular formula C17H23F3N4O2 B13409946 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 909666-66-6](/img/structure/B13409946.png)
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable building block in drug design.
Méthodes De Préparation
The synthesis of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the trifluoromethyl pyridine derivative. The synthetic route may include the following steps:
Formation of the Trifluoromethyl Pyridine Derivative: This can be achieved through trifluoromethylation reactions, where a pyridine ring is functionalized with a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Piperazine: The trifluoromethyl pyridine derivative is then coupled with piperazine through nucleophilic substitution reactions, often using a base such as potassium carbonate to facilitate the reaction.
Introduction of the Morpholine Ring:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and cancer.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science, where its unique properties contribute to the design of novel compounds with enhanced performance.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The morpholine and piperazine rings contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one include:
1-(Morpholin-4-yl)-2-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-one: This compound features a trifluoromethyl phenyl group instead of a pyridine ring, resulting in different chemical and biological properties.
1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-1-yl)ethan-1-one: The piperazine ring is replaced by a piperidine ring, which may affect the compound’s binding affinity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
909666-66-6 |
|---|---|
Formule moléculaire |
C17H23F3N4O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23F3N4O2/c18-17(19,20)15-2-1-14(11-21-15)12-22-3-5-23(6-4-22)13-16(25)24-7-9-26-10-8-24/h1-2,11H,3-10,12-13H2 |
Clé InChI |
CBNDSTSNHNWNQC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CN=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


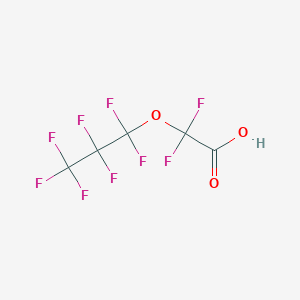
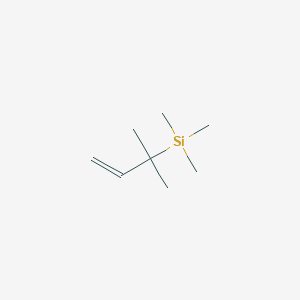
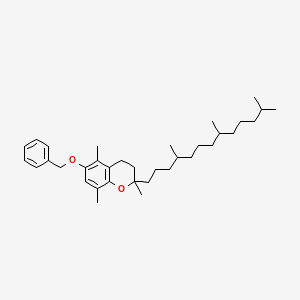
![2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate](/img/structure/B13409903.png)

![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)

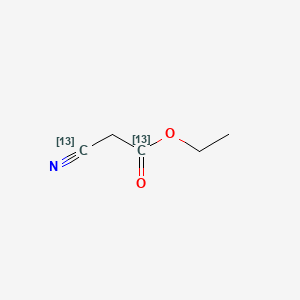

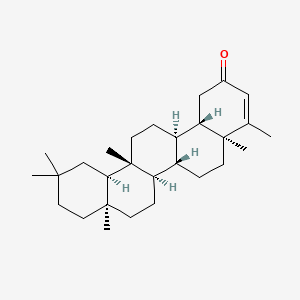

![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
